5-bromo-N-butylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-butylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-2-3-4-8-9(15(11,13)14)5-7(10)6-12-8/h5-6H,2-4H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFKLYZIIOSOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=N1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Pyridine-3-sulfonyl Chloride with Butylamine
A direct method involves reacting pyridine-3-sulfonyl chloride with butylamine to form the sulfonamide bond. This approach, adapted from enantioselective syntheses of analogous compounds, proceeds under mild conditions. For example, R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized by treating 5-bromo-2-chloropyridine-3-sulfonyl chloride with chiral amines in dichloromethane at 0–25°C. By substituting 1-phenylethylamine with butylamine, the target compound can be obtained.
Reaction Conditions:
Bromination of N-Butylpyridine-3-sulfonamide
Alternatively, bromination of pre-formed N-butylpyridine-3-sulfonamide introduces the bromine substituent at position 5. This method leverages the meta-directing effect of the sulfonamide group, ensuring regioselective bromination. A patent describing the synthesis of 5-bromo-1,2,3-trichlorobenzene highlights the use of brominating agents like N-bromosuccinimide (NBS) in polar solvents. Applied to pyridine systems, this strategy could involve:
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Sulfonation of pyridine to form pyridine-3-sulfonic acid.
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Conversion to the sulfonyl chloride using phosphorus pentachloride.
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Amidation with butylamine.
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Bromination with NBS or elemental bromine.
Challenges:
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Competing ortho/para bromination without directing groups.
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Side reactions due to the electron-withdrawing sulfonamide group.
Continuous Flow Multistep Synthesis
Adaptation of Magnesium–Halogen Exchange
A continuous flow process developed for 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide offers a scalable template. The three-step sequence includes:
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Magnesium–halogen exchange : 3,5-dibromopyridine reacts with iPrMgCl·LiCl to form a magnesiated intermediate.
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Sulfonylation : Quenching with sulfuryl chloride (SO₂Cl₂) yields pyridine-3-sulfonyl chloride.
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Amidation : Reaction with butylamine in a telescoped flow reactor.
Advantages Over Batch Methods:
Modifications for N-Butyl Variant:
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Substitute tert-butylamine with butylamine.
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Optimize residence time and temperature for amidation.
Bromination-Coupled Sulfonamide Formation
Sequential Halogenation and Sulfonation
Comparative Analysis of Synthetic Routes
Optimization and Industrial Feasibility
Solvent and Catalyst Selection
Chemical Reactions Analysis
5-Bromo-N-butylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-N-butylpyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-butylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and butyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemistry Matters : Enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide show a 2.5-fold difference in IC50 values, emphasizing the need for chiral synthesis in drug development .
- Substituent Trade-offs : Fluorine and methoxy groups improve target affinity but may require formulation adjustments to address solubility limitations.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-bromo-N-butylpyridine-3-sulfonamide to improve yield and purity?
- Methodology : The synthesis typically involves coupling 5-bromopyridine-3-amine with a sulfonyl chloride derivative (e.g., butylsulfonyl chloride) in the presence of a base like triethylamine or pyridine. To optimize yield:
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to identify optimal reaction times (typically 12–24 hours at room temperature).
- Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
- Data : In analogous sulfonamide syntheses, yields of 70–85% are achievable under controlled conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., pyridine ring protons at δ 8.1–8.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~333 for C₉H₁₂BrN₂O₂S).
- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of sulfonamide derivatives like this compound?
- Methodology :
- Synthesize enantiomers via chiral auxiliaries or resolution techniques (e.g., chiral HPLC).
- Evaluate activity using kinase inhibition assays (e.g., PI3Kα IC₅₀ measurements) and compare enantiomer potencies.
- Case Study : For a related bromopyridine sulfonamide, the R-isomer showed 2.5× higher PI3Kα inhibition (IC₅₀ = 1.08 μM) than the S-isomer (IC₅₀ = 2.69 μM) due to steric compatibility in the ATP-binding pocket .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide analogs?
- Methodology :
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase assays) while controlling for assay conditions (pH, temperature).
- Structural Validation : Use X-ray crystallography to confirm binding modes and rule out off-target effects.
- Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. How can computational methods predict regioselectivity in sulfonamide derivatization reactions?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetically favored pathways.
- Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding affinity.
Experimental Design & Optimization
Q. What reaction conditions minimize byproducts during N-butylsulfonamide coupling?
- Methodology :
- Maintain stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) to drive the reaction to completion.
- Use scavengers (e.g., molecular sieves) to absorb HCl byproducts and prevent side reactions.
- Optimize temperature: Lower temperatures (0–5°C) reduce hydrolysis but may slow kinetics; room temperature balances yield and time .
Q. How do solvent polarity and additives influence sulfonamide crystallization?
- Methodology :
- Screen solvents (e.g., ethanol, acetonitrile) for solubility and nucleation properties.
- Additives like seed crystals or ionic liquids can enhance crystal lattice stability.
Key Recommendations for Researchers
- Prioritize chiral resolution early in studies involving sulfonamide derivatives to avoid confounding stereochemical effects.
- Cross-validate biological data with structural analyses (XRD, docking) to resolve mechanistic ambiguities.
- Use PubChem and EPA DSSTox for authoritative physicochemical data, avoiding non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
